![molecular formula C8H4Cl2N2O2 B11875873 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)

6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

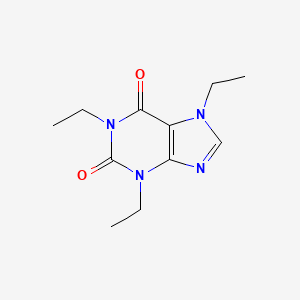

6,8-Dichlorimidazo[1,2-a]pyridin-3-carbonsäure: ist eine halogenierte heterocyclische Verbindung mit der Summenformel C7H4Cl2N2 und einem Molekulargewicht von 187,03 g/mol . Diese Verbindung ist bekannt für ihre einzigartige Struktur, die ein kondensiertes Imidazo-Pyridin-Ringsystem mit Chloratomen in den Positionen 6 und 8 und eine Carbonsäuregruppe in der Position 3 umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6,8-Dichlorimidazo[1,2-a]pyridin-3-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine übliche Methode umfasst die Reaktion von 2,6-Dichlorpyridin mit Formamid, gefolgt von einer Cyclisierung zur Bildung des Imidazo-Pyridin-Rings .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung sind nicht weit verbreitet dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion. Dazu kann die Verwendung von kontinuierlichen Durchflussreaktoren und anderen fortschrittlichen Techniken gehören, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichloropyridine with formamide, followed by cyclization to form the imidazo-pyridine ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reaktionstypen: 6,8-Dichlorimidazo[1,2-a]pyridin-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Chloratome in den Positionen 6 und 8 können unter Verwendung nukleophiler Substitutionsreaktionen durch andere Gruppen ersetzt werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen Oxidation und Reduktion erfahren, obwohl diese Reaktionen weniger häufig sind.

Funktionalisierungsreaktionen: Die Carbonsäuregruppe kann funktionalisiert werden, um Ester, Amide und andere Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte:

Substituierte Derivate: Produkte mit verschiedenen Substituenten, die die Chloratome ersetzen.

Funktionalisierte Derivate: Ester, Amide und andere Derivate, die aus der Carbonsäuregruppe gebildet werden.

Wissenschaftliche Forschungsanwendungen

Chemie: 6,8-Dichlorimidazo[1,2-a]pyridin-3-carbonsäure wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien .

Biologie und Medizin: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten. Sie dient als Gerüst für die Entwicklung bioaktiver Moleküle .

Industrie: In der Industrie wird diese Verbindung bei der Synthese von fortgeschrittenen Materialien und Spezialchemikalien eingesetzt. Ihre einzigartige Struktur macht sie wertvoll für die Herstellung von Verbindungen mit bestimmten Eigenschaften .

Wirkmechanismus

Der Wirkmechanismus von 6,8-Dichlorimidazo[1,2-a]pyridin-3-carbonsäure hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren, interagieren, um seine Wirkungen auszuüben. Die genauen beteiligten Pfade können variieren, aber die Struktur der Verbindung ermöglicht es ihr, an spezifischen Stellen zu binden und die biologische Aktivität zu modulieren .

Wissenschaftliche Forschungsanwendungen

Chemistry: 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a scaffold for the development of bioactive molecules .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties .

Wirkmechanismus

The mechanism of action of 6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to bind to specific sites and modulate biological activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

6-Chlorimidazo[1,2-a]pyridin: Fehlt das zweite Chloratom in der Position 8.

3-Brom-6-chlorimidazo[1,2-b]pyridazin: Enthält ein Bromatom und eine andere Ringstruktur.

6,8-Dichlorimidazo[1,2-a]pyridin-2-carbonsäure: Ähnliche Struktur, jedoch mit der Carbonsäuregruppe in der Position 2

Einzigartigkeit: 6,8-Dichlorimidazo[1,2-a]pyridin-3-carbonsäure ist aufgrund seines spezifischen Substitutionsschemas und der Position der Carbonsäuregruppe einzigartig. Diese einzigartige Struktur verleiht ihr unterschiedliche chemische und biologische Eigenschaften, wodurch sie für verschiedene Anwendungen wertvoll ist.

Eigenschaften

Molekularformel |

C8H4Cl2N2O2 |

|---|---|

Molekulargewicht |

231.03 g/mol |

IUPAC-Name |

6,8-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H4Cl2N2O2/c9-4-1-5(10)7-11-2-6(8(13)14)12(7)3-4/h1-3H,(H,13,14) |

InChI-Schlüssel |

MESGTWGAADPDIN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C2=NC=C(N2C=C1Cl)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)

![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)

![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)